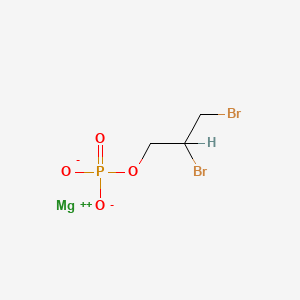

Magnesium 2,3-dibromopropyl phosphate

Description

Historical Context of Brominated Organophosphate Research

The systematic study of organophosphorus compounds began in the early 19th century, with significant developments in synthesis occurring throughout the 1800s. researchgate.net The utility of organophosphates expanded dramatically in the mid-20th century, particularly with their use as pesticides and, later, as flame retardants. researchgate.netnih.gov The introduction of bromine into organophosphate molecules was found to significantly enhance their flame-retardant properties.

Tris(2,3-dibromopropyl) phosphate (B84403) (TBPP) is a notable example of a brominated organophosphate that was commercially produced as a flame retardant starting around 1950. inchem.org It was widely used in textiles, including children's sleepwear, to meet flammability standards. inchem.org However, concerns about its potential health effects led to a decline in its use and a shift in research focus towards alternatives. nih.gov This historical backdrop set the stage for investigations into other brominated organophosphates, including derivatives like bis(2,3-dibromopropyl) phosphate and its salts.

Evolution of Research Perspectives on Dibromopropyl Phosphate Derivatives

Following the scrutiny of TBPP, research into dibromopropyl phosphate derivatives, such as bis(2,3-dibromopropyl) phosphate (BDBPP), continued, often with a focus on analytical methods for their detection in various materials. researchgate.netnih.gov The research community's perspective evolved from primarily exploring the efficacy of these compounds as flame retardants to also investigating their environmental fate, potential toxicity, and the development of safer alternatives. nih.govnih.gov

The study of different salt forms of dibromopropyl phosphate, such as the magnesium salt, represents a nuanced phase of this research. The choice of the cation (in this case, magnesium) can influence the compound's physical properties, such as its thermal stability, solubility, and how it interacts within a polymer matrix, which are all critical factors for its application as a flame retardant or in other material sciences. Research into various magnesium phosphate materials has shown that the synthesis method and stoichiometry can significantly affect the final properties of the compound. researchgate.netmdpi.com

Scope and Significance of Academic Inquiry into Magnesium 2,3-dibromopropyl phosphate

The academic inquiry into this compound is primarily situated within the fields of material science and analytical chemistry. The significance of this research lies in understanding how the incorporation of a divalent metal cation like magnesium alters the properties of the bis(2,3-dibromopropyl) phosphate anion. This can have implications for its performance as a flame retardant, potentially offering different decomposition pathways or synergistic effects within a material.

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its study is a logical extension of the broader research on brominated flame retardants and organophosphate chemistry. The development of precise analytical methods for identifying and quantifying related compounds like BDBPP is crucial for regulatory purposes and for understanding the lifecycle of such chemicals in consumer products and the environment. researchgate.netnih.gov The investigation of its synthesis and characterization contributes to the fundamental knowledge of organometallic and coordination chemistry.

Detailed Research Findings

While extensive peer-reviewed studies focusing exclusively on this compound are limited, we can compile its known chemical data and infer its properties based on the well-documented characteristics of its constituent ions.

Chemical Identity and Properties

The fundamental properties of Magnesium bis(2,3-dibromopropyl) phosphate are summarized in the table below.

| Property | Value | Source |

| Chemical Name | Magnesium bis(2,3-dibromopropyl) phosphate | nih.govncats.io |

| Molecular Formula | C₁₂H₂₀Br₈MgO₈P₂ | nih.gov |

| Molecular Weight | 1017.76 g/mol | nih.govncats.io |

| Structure | 2C₆H₁₀Br₄O₄P.Mg | nih.gov |

| InChIKey | ISAQEMSCDXXEBE-UHFFFAOYSA-L | nih.govncats.io |

Interactive Data Table: Structural Information Below is an interactive table detailing the structural information of the constituent moieties of Magnesium bis(2,3-dibromopropyl) phosphate.

| Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Charge | Molar Ratio |

| Magnesium | Mg²⁺ | 24.31 | +2 | 1 |

| bis(2,3-dibromopropyl) phosphate | C₆H₁₀Br₄O₄P⁻ | 496.73 | -1 | 2 |

Note: The data in this table is derived from publicly accessible chemical databases. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

43110-33-4 |

|---|---|

Molecular Formula |

C3H5Br2MgO4P |

Molecular Weight |

320.16 g/mol |

IUPAC Name |

magnesium;2,3-dibromopropyl phosphate |

InChI |

InChI=1S/C3H7Br2O4P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q;+2/p-2 |

InChI Key |

NTMLAEXUCGCGJM-UHFFFAOYSA-L |

Canonical SMILES |

C(C(CBr)Br)OP(=O)([O-])[O-].[Mg+2] |

Related CAS |

5324-12-9 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium 2,3 Dibromopropyl Phosphate and Analogues

Precursor Synthesis and Functionalization Pathways

The foundation for synthesizing the target magnesium salt lies in the preparation and subsequent phosphorylation of a brominated alcohol precursor.

Synthesis of 2,3-Dibromopropanol

The primary precursor, 2,3-dibromopropanol, is most commonly synthesized through the bromination of allyl alcohol. researchgate.net This electrophilic addition reaction involves treating allyl alcohol with elemental bromine. The reaction is typically performed in a solvent to control the reaction rate and temperature, which is crucial for minimizing the formation of by-products such as 1,2,3-tribromopropane (B147538) and various substitution products. researchgate.netnih.gov

Several methods have been developed to optimize the yield and purity of 2,3-dibromopropanol. These methods vary in their choice of solvent, reaction temperature, and the specific brominating agent or catalyst used. For instance, carrying out the reaction in a medium that is immiscible with the product, like a saturated aliphatic hydrocarbon, allows for the separation of the 2,3-dibromopropanol phase as it is formed. researchgate.net Another approach involves using the product itself, 2,3-dibromopropanol, as the reaction medium, mixing it with the allyl alcohol before the addition of bromine to maintain a specific molar ratio. nih.gov The use of catalysts like calcium bromide dihydrate has also been shown to improve yields and product purity. ceemjournal.org

Below is a table summarizing various synthetic approaches for 2,3-dibromopropanol.

Table 1: Comparative Analysis of Synthetic Methods for 2,3-Dibromopropanol

| Method | Reactants | Solvent/Medium | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Direct Bromination | Allyl alcohol, Bromine | Carbon Tetrachloride | Calculated amount of bromine in CCl4 added to allyl alcohol in CCl4. | Not specified | nih.gov |

| Immiscible Medium | Allyl alcohol, Bromine | Saturated aliphatic hydrocarbon (C3-C12) | Temperature maintained between -10°C and 60°C. Product separates as a lower phase. | High yields, >99.5% purity | researchgate.net |

| Product as Medium | Allyl alcohol, Bromine | 2,3-dibromopropanol | Molar ratio of 2,3-dibromopropanol to allyl alcohol is 1:1 to 1:8. Temperature maintained at 10-20°C. | 97.7% of theory | nih.gov |

| Catalyzed Bromination | Allyl alcohol, Bromine | Inert, non-polar organic solvent | In the presence of 5% to 50% calcium bromide dihydrate by weight of allyl alcohol. | 90% | ceemjournal.org |

Phosphorylation Reactions for Dibromopropyl Phosphate (B84403) Intermediates

Following the synthesis of 2,3-dibromopropanol, the next critical step is phosphorylation to create a dibromopropyl phosphate intermediate. This is typically achieved by reacting the alcohol with a suitable phosphorylating agent. A common agent for this type of reaction is phosphorus oxychloride (POCl₃). sigmaaldrich.com The reaction leads to the formation of an organophosphate ester.

The stoichiometry of the reactants determines the nature of the product. For instance, the reaction of three equivalents of 2,3-dibromopropanol with one equivalent of phosphorus oxychloride is the established method for producing the well-known flame retardant tris(2,3-dibromopropyl) phosphate (Tris-BP). researchgate.netsigmaaldrich.com

To synthesize the precursor for the target magnesium salt, specifically bis(2,3-dibromopropyl) phosphate, the reaction stoichiometry would be adjusted. Reacting two equivalents of 2,3-dibromopropanol with phosphorus oxychloride would yield bis(2,3-dibromopropyl) phosphorochloridate. Subsequent hydrolysis of the phosphorochloridate would then produce bis(2,3-dibromopropyl) phosphoric acid, the direct anionic precursor to the final magnesium salt. nih.gov Alternatively, other phosphorylating agents, such as chlorophenyl phosphate, have been used to create different dibromopropyl phosphate esters. mdpi.com

Synthesis of Magnesium 2,3-dibromopropyl phosphate

The final stage of the synthesis involves the formation of the magnesium salt from the organophosphate intermediate.

Esterification and Salt Formation Processes

The synthesis of Magnesium bis(2,3-dibromopropyl) phosphate is a two-part process involving esterification followed by salt formation. nih.gov

Esterification: As described in section 2.1.2, 2,3-dibromopropanol is reacted with a phosphorylating agent to form the phosphate ester. For the target compound, this intermediate is bis(2,3-dibromopropyl) phosphoric acid.

Salt Formation: The acidic hydrogen of the bis(2,3-dibromopropyl) phosphoric acid is then neutralized with a magnesium-containing base to form the desired salt. Suitable magnesium sources include magnesium hydroxide (B78521) (Mg(OH)₂), magnesium oxide (MgO), or magnesium carbonate (MgCO₃). mdpi.comgoogle.com The reaction is a standard acid-base neutralization, precipitating the magnesium salt, which can then be isolated. For example, methods for preparing other magnesium phosphate compounds involve reacting phosphoric acid with magnesium hydroxide or reacting a soluble phosphate with a magnesium salt. google.comfao.org A similar principle applies here, where the synthesized organophosphoric acid is treated with a magnesium base.

This results in the formation of Magnesium bis(2,3-dibromopropyl) phosphate. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of this compound requires careful control over each step to maximize the final yield and ensure high purity.

Precursor Synthesis: As established, controlling the temperature and molar ratios during the bromination of allyl alcohol is critical to prevent the formation of impurities like 1,2,3-tribromopropane. researchgate.netnih.gov Purification of the 2,3-dibromopropanol intermediate, typically by vacuum distillation, is essential before proceeding to the phosphorylation step. nih.gov

Phosphorylation Step: The reaction between 2,3-dibromopropanol and the phosphorylating agent must be controlled to favor the formation of the desired bis-ester over the tris-ester or mono-ester. This involves precise control of the stoichiometry of the reactants and may require slow, controlled addition of the phosphorylating agent at a reduced temperature to manage the exothermic reaction. The use of an acid scavenger, such as a tertiary amine, can be employed to neutralize the HCl by-product, driving the reaction to completion.

Salt Formation and Purification: During the final salt formation, the pH of the reaction mixture should be carefully monitored to ensure complete neutralization without adding excess base. The final product, being a salt, may be purified by methods such as recrystallization from an appropriate solvent system or by precipitation followed by washing to remove any unreacted starting materials and by-products.

Characterization of Synthetic Products for Research Applications

A suite of analytical techniques is essential to confirm the structure, purity, and properties of the synthesized this compound.

Spectroscopic Methods:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for P=O and P-O-C stretching vibrations, confirming the phosphate ester structure. researchgate.net The absence of a broad O-H stretch from the phosphoric acid precursor would indicate complete salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for elucidating the precise molecular structure. ¹H and ¹³C NMR would confirm the structure of the 2,3-dibromopropyl groups, while ³¹P NMR would provide information about the chemical environment of the phosphorus atom, confirming the formation of the phosphate ester.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the anionic component, bis(2,3-dibromopropyl) phosphate. huberadvancedmaterials.com High-resolution mass spectrometry would provide an exact mass, further confirming the elemental composition.

Chromatographic Methods:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are crucial for assessing the purity of the final product and for separating it from any unreacted precursors or by-products.

Structural and Thermal Analysis:

X-ray Diffraction (XRD): If the final product is crystalline, XRD can be used to determine its crystal structure and confirm its phase purity. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. This analysis provides information on the thermal stability of the compound and its decomposition profile. researchgate.net

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, Br, O, P, Mg) in the sample, which can be compared to the theoretical values calculated from the chemical formula to verify the purity and stoichiometry of the salt.

Spectroscopic Analysis in Elucidating Molecular Structure

The precise molecular structure of this compound and its analogues is determined through a combination of sophisticated spectroscopic techniques. These methods provide detailed information about the atomic composition and connectivity within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing organophosphorus compounds. nih.govacs.org In the case of this compound, ³¹P NMR spectroscopy would be particularly informative, providing data on the chemical environment of the phosphorus atom. The chemical shift (δ) in the ³¹P NMR spectrum is indicative of the phosphate ester's nature and its coordination with the magnesium ion. mdpi.com Additionally, ¹H NMR spectroscopy would reveal the structure of the 2,3-dibromopropyl group, with characteristic signals for the protons on the carbon backbone. The coupling patterns and integral ratios in the ¹H NMR spectrum would confirm the presence and arrangement of the brominated propyl chain. researchgate.net

Mass Spectrometry (MS) is another critical tool for confirming the molecular weight and fragmentation pattern of the compound. For brominated compounds, the isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) results in a characteristic cluster of peaks in the mass spectrum, which aids in identification. thermofisher.com Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of organophosphate flame retardants. thermofisher.commzcloud.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. thermofisher.com The fragmentation of the parent ion in the mass spectrometer can also offer structural clues. For instance, the loss of bromine atoms or cleavage of the phosphate ester bond are expected fragmentation pathways. thermofisher.comwho.int

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the P=O (phosphoryl) group, P-O-C (phosphate ester) linkages, and C-Br bonds. The position and intensity of these bands can help to confirm the compound's identity.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

| ³¹P NMR | A characteristic chemical shift for the phosphate group coordinated to magnesium. |

| ¹H NMR | Signals corresponding to the protons of the 2,3-dibromopropyl group, showing specific coupling patterns. |

| Mass Spectrometry (MS) | A distinct isotopic cluster due to the presence of multiple bromine atoms, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | Absorption bands for P=O, P-O-C, and C-Br functional groups. |

Chromatographic Techniques for Purity Assessment

To ensure the purity of a synthesized batch of this compound, various chromatographic techniques are employed. These methods separate the target compound from any unreacted starting materials, byproducts, or other impurities.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, including many organophosphate flame retardants. thermofisher.comfrontier-lab.comnih.gov For the analysis of this compound, a suitable derivatization step might be necessary to increase its volatility and thermal stability for GC analysis. The use of a high-temperature capillary column with a non-polar stationary phase is common for separating brominated flame retardants. thermofisher.com The mass spectrometer detector provides high selectivity and sensitivity, allowing for the identification and quantification of the target compound and any impurities. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of organophosphate esters and is particularly well-suited for less volatile or thermally labile compounds. nih.govchromatographyonline.comsemanticscholar.orgresearchgate.net Reversed-phase HPLC, using a C18 or C8 column, is a common mode of separation. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com Detection can be achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a Mass Spectrometer (LC-MS). nih.govgoogle.comnih.gov LC-MS/MS, which involves tandem mass spectrometry, offers excellent selectivity and low detection limits for the analysis of complex samples. semanticscholar.orgnih.gov

Table 2: Chromatographic Conditions for the Analysis of Related Organophosphate Flame Retardants

| Chromatographic Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| GC-MS | DB-1HT (15 m) | Helium | Mass Spectrometer (EI) | |

| HPLC-MS/MS | C18 | Acetonitrile/Water | Tandem Mass Spectrometer (ESI) | nih.gov |

| GC-HRMS | TR-5MS (15 m) | Helium | High-Resolution Mass Spectrometer (EI) | thermofisher.com |

| HPLC-MS/MS | HILIC | Acetonitrile/Water | Tandem Mass Spectrometer (ESI) | semanticscholar.org |

Mechanistic Biological Interactions of Magnesium 2,3 Dibromopropyl Phosphate

In Vitro Studies on Cellular and Subcellular Systems

In vitro research using cellular and subcellular models has been instrumental in elucidating the biological behavior of the 2,3-dibromopropyl phosphate (B84403) structure. These studies dissect the compound's journey from cellular entry to its interactions within the intricate machinery of the cell.

Interactions with Cellular Macromolecules (e.g., DNA, Proteins)

Once inside the cell, metabolites derived from the 2,3-dibromopropyl phosphate structure can form covalent bonds with essential macromolecules. Research on Tris-BP demonstrates that its metabolic activation leads to intermediates that bind to both proteins and DNA. industrialchemicals.gov.auwho.int In vitro studies using liver microsomes showed that the rate of binding to proteins was significantly higher—15 to 20 times greater—than the rate of binding to DNA. nih.gov While some metabolites that bind to proteins retain the phosphate group, others, such as 2-bromoacrolein, have been identified as the primary DNA-binding agents. nih.gov

The presence of the magnesium ion in the compound's structure is also noteworthy. Magnesium is known to be essential for the stability of DNA and chromatin structure. nih.gov It can influence DNA-protein interactions, with studies showing that magnesium ions can be required for the specific binding of certain proteins to DNA, while also potentially weakening other protein-DNA interactions and promoting non-specific binding. nih.govsemanticscholar.orgresearchgate.net For instance, magnesium ions can affect the conformation of DNA in chromatin and are critical for the binding of proteins like CREB B-ZIP to specific DNA sequences. nih.govnih.gov

Table 1: Summary of Interactions with Cellular Macromolecules

| Interacting Moiety | Macromolecule | Type of Interaction | Key Findings | Citations |

|---|---|---|---|---|

| Metabolites of 2,3-dibromopropyl phosphate | Protein | Covalent Binding | Binding rate is 15-20x greater than to DNA; primarily occurs in kidney and liver microsomes. | who.intnih.gov |

| 2-Bromoacrolein (metabolite) | DNA | Covalent Binding | Identified as a major metabolite that binds to DNA. | nih.gov |

| Magnesium Ion (Mg²⁺) | DNA / Chromatin | Electrostatic Interaction | Stabilizes DNA structure; influences winding angle of base pairs. | nih.govmdpi.com |

| Magnesium Ion (Mg²⁺) | DNA-Protein Complexes | Modulation of Binding | Required for specific binding of some proteins (e.g., CREB); can alter affinity and specificity. | nih.govsemanticscholar.org |

Role of Metabolic Enzymes (e.g., Cytochrome P450, Glutathione-dependent enzymes) in Biotransformation

The biotransformation of the 2,3-dibromopropyl phosphate structure is heavily dependent on metabolic enzymes, which convert the parent compound into various intermediates.

Cytochrome P450 (P450) Enzymes: The cytochrome P450 system is a primary driver in the metabolic activation of Tris-BP. who.intnih.gov In vitro studies with liver microsomes from multiple species have confirmed that P450-dependent oxidation is crucial for the formation of reactive metabolites. who.int This oxidation can occur at different positions on the propyl group, leading to different products. For example, oxidation at the C-2 position is a major pathway that results in metabolites that bind to proteins. nih.gov Various P450 isozymes, such as CYP2B6, CYP2C19, and CYP3A4, are known to metabolize organophosphorus compounds, with their relative activity influencing whether the biotransformation leads to activation or detoxification. nih.gov

Glutathione-dependent Enzymes: Glutathione (B108866) (GSH) and associated enzymes play a dual role in the biotransformation process. On one hand, GSH can act as a detoxifying agent by inhibiting the P450-dependent covalent binding of metabolites to proteins. who.int On the other hand, it has been suggested that the conjugation of metabolites with glutathione could potentially lead to the formation of other reactive intermediates, such as episulfonium ions. industrialchemicals.gov.au This interplay highlights the complex role of glutathione-dependent pathways, which can either neutralize reactive species or participate in their bioactivation. nih.gov

Cellular Uptake and Transport Mechanisms in Model Systems

For the 2,3-dibromopropyl phosphate moiety to interact with intracellular components, it must first cross the cell membrane. Studies on related brominated flame retardants (BFRs) indicate that these compounds can be absorbed and transported into cells. Research on Tris-BP shows that it can be absorbed moderately through the skin. industrialchemicals.gov.au

Once metabolized, the resulting reactive intermediates appear to be sufficiently stable and lipophilic to traverse cellular and nuclear membranes to reach their macromolecular targets. nih.gov This ability to move from the site of metabolic generation (like the endoplasmic reticulum, where P450 enzymes are located) to the nucleus is a critical factor in their biological activity. nih.gov Broader studies on BFRs have also shown that compounds like hexabromocyclododecane (HBCD) and tetrabromobisphenol-A (TBBPA) can inhibit the plasma membrane uptake of certain neurotransmitters, suggesting an interaction with membrane transport systems. nih.govresearchgate.net The degree of bromination and the lipophilicity of the compound are key factors that influence its uptake and translocation. unipd.itresearchgate.net

Molecular Basis of Biological Activity

The biological activity of Magnesium 2,3-dibromopropyl phosphate at the molecular level is dictated by its chemical structure and the reactive intermediates it can form.

Structure-Activity Relationships for Molecular Interactions

The specific arrangement of atoms in the 2,3-dibromopropyl phosphate molecule is fundamental to its interactions. Structure-activity relationship (SAR) studies, which compare the activity of structurally similar compounds, provide valuable insights.

Comparative genotoxicity studies have been performed on Tris-BP and its potential metabolites, including bis(2,3-dibromopropyl)phosphate (the anionic component of the magnesium salt), 2,3-dibromopropylphosphate, and 2,3-dibromopropanol. nih.gov These studies in V79 Chinese hamster cells and rat hepatocyte systems indicated that while Tris-BP itself was activated to produce genotoxic effects, the tested metabolites did not appear to be the ultimate reactive species in these liver-derived activation systems. nih.gov This suggests a complex metabolic pathway where the parent structure is key to forming the most reactive agents. nih.govnih.gov Furthermore, SAR models for phosphate esters are used to predict toxicity based on factors like the octanol-water partition coefficient (logKow) and molecular weight. industrialchemicals.gov.au

Table 2: Structure-Activity Insights for 2,3-dibromopropyl Phosphate Analogs

| Compound/Analog | System Studied | Key Finding | Citation |

|---|---|---|---|

| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | Salmonella/microsome, V79 cells, rat hepatocytes | Activated by liver enzymes to mutagenic intermediates. | nih.gov |

| Bis(2,3-dibromopropyl)phosphate | V79 cells, rat hepatocytes | Did not show activity suggesting it is the ultimate reactive metabolite in these systems. | nih.gov |

| 2,3-dibromopropylphosphate | V79 cells, rat hepatocytes | Did not show activity suggesting it is the ultimate reactive metabolite in these systems. | nih.gov |

| Deuterated analogs of Tris-BP | Liver microsomes | Implicated C-2 oxidation as a major pathway for protein binding. | nih.gov |

Formation of Reactive Intermediates and their Role in Cellular Processes (excluding direct links to adverse outcomes)

The biological activity of the 2,3-dibromopropyl phosphate structure is largely mediated by the formation of chemically reactive intermediates following metabolism.

The metabolic activation of Tris-BP via cytochrome P450 enzymes is a critical initiating step. nih.gov This process generates several highly reactive molecules that can interact with cellular components.

Oxidation at C-3: This pathway yields 2-bromoacrolein , a reactive aldehyde. This metabolite has been identified as a major species responsible for binding to DNA. nih.gov

Oxidation at C-2: This pathway leads to the formation of a reactive alpha-bromoketone metabolite . This intermediate can directly alkylate proteins. Alternatively, it can be hydrolyzed to form bis(2,3-dibromopropyl)phosphate and another ketone, which can also alkylate proteins. nih.gov

Another proposed pathway involves glutathione conjugation, which may lead to the formation of a reactive episulfonium ion . industrialchemicals.gov.au The formation of these various intermediates underscores the multiple pathways through which the 2,3-dibromopropyl phosphate moiety can be bioactivated to engage in cellular processes.

Comparative Mechanistic Studies with Related Brominated Organophosphates

While specific mechanistic studies on the biological interactions of this compound are not extensively available in peer-reviewed literature, a comparative analysis with structurally related brominated organophosphate flame retardants (BFRs) can provide insights into its potential mechanisms of action. The most closely related and extensively studied compound is Tris(2,3-dibromopropyl) phosphate (TDBPP). Other brominated organophosphates also offer valuable points of comparison regarding their toxicological profiles.

The core structure of these compounds features a phosphate ester with brominated propyl chains. This chemical architecture is central to their function as flame retardants and also dictates their biological activity. nih.gov The presence of bromine and phosphorus in these molecules gives rise to their persistence and potential for bioaccumulation. ui.ac.idnih.gov

Metabolic Activation and Genotoxicity:

A primary mechanism of toxicity for TDBPP involves its metabolic activation into reactive intermediates. nih.gov Research has shown that TDBPP is metabolized by cytochrome P-450 enzymes in the liver. nih.govnih.gov This process can lead to the formation of 2-bromoacrolein, a potent mutagen, through oxidative dehalogenation. nih.gov This reactive metabolite is capable of covalently binding to macromolecules such as DNA and proteins, leading to genotoxic effects. Given the structural similarity, it is plausible that this compound could undergo a similar metabolic activation process, although the presence of the magnesium ion might influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Studies on TDBPP have demonstrated its mutagenic activity in various in vitro and in vivo assays. It has been shown to induce mutations in Salmonella typhimurium and cause sister chromatid exchanges in Chinese hamster V79 cells. who.int The genotoxicity of TDBPP is considered a key factor in its carcinogenicity, with the kidney being a primary target organ for tumor induction in animal studies. nih.govwho.int

Endocrine Disruption:

Many BFRs are recognized as endocrine-disrupting chemicals (EDCs), and this represents another significant mechanistic pathway. nih.govnih.govcdnsciencepub.com These compounds can interfere with the synthesis, transport, and action of hormones, particularly thyroid hormones. nih.govepa.gov For instance, some BFRs can bind to thyroid hormone receptors, leading to altered gene expression and disruption of normal thyroid function, which is critical for neurodevelopment and metabolism. nih.govnih.gov Studies on various BFRs have shown their potential to cause developmental and reproductive issues. nih.govnih.gov While direct evidence for this compound is lacking, its structural components suggest a potential for similar endocrine-disrupting activities.

Neurotoxicity:

Neurotoxicity is another area of concern for brominated and organophosphate flame retardants. ui.ac.id Some of these compounds have been shown to adversely affect neurodevelopment. who.int The mechanisms can involve the disruption of key neurodevelopmental processes, potentially leading to an imbalance in neuronal and glial cell populations. who.int For example, both brominated and organophosphate flame retardants have been found to favor the development of glial cells over neurons in neural stem cell models. who.int

Comparative Data on Related Brominated Organophosphates:

To illustrate the comparative toxicological profiles, the following table summarizes key findings for related brominated organophosphates.

| Compound | Key Mechanistic Findings | Target Organs/Systems |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Metabolic activation to mutagenic intermediates (e.g., 2-bromoacrolein). Covalent binding to DNA and proteins. nih.gov Induces sister chromatid exchanges. who.int | Kidney, Liver, Nervous System. nih.govwho.int |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Shown to affect mRNA expression of genes in the thyroid hormone pathway. Current time information in Columbus, OH, US. Impacts neurodifferentiation in PC12 cells. who.int | Endocrine System, Nervous System. who.intCurrent time information in Columbus, OH, US. |

| Polybrominated Diphenyl Ethers (PBDEs) | Interfere with thyroid hormone regulation. nih.gov Neurodevelopmental toxicant. nih.gov | Endocrine System, Nervous System. nih.govnih.gov |

| Tetrabromobisphenol A (TBBPA) | Endocrine disrupting effects. nih.govepa.gov Impacts immune and nervous systems. nih.gov | Endocrine System, Immune System, Nervous System, Kidney, Liver. nih.gov |

| Hexabromocyclododecane (HBCD) | Neurotoxic and affects thyroid hormones. nih.govepa.gov | Nervous System, Endocrine System. nih.govepa.gov |

This table is generated based on available data for the respective compounds and is intended for comparative purposes. Direct data for this compound is limited.

Industrial and Material Science Research Applications of Dibromopropyl Phosphates

Historical and Current Applications in Materials Science

The industrial and research applications of dibromopropyl phosphates are primarily rooted in the historical use of Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) as a flame retardant. While data focusing exclusively on the magnesium salt is scarce, the behavior of the dibromopropyl phosphate anion is well-documented.

Historically, TDBPP was a significant additive flame retardant, meaning it was physically mixed into, rather than chemically bonded to, the polymer matrix of various materials. nih.gov It was widely used in consumer products, most notably in children's sleepwear made from polyester (B1180765) and acetate (B1210297) fabrics in the 1970s. nih.govwho.int These treated garments could contain 5% to 10% TDBPP by weight. nih.gov Its application extended to other textiles like curtains and carpets, as well as plastics used in electronics and building materials. nih.govnih.gov

The integration of Magnesium 2,3-dibromopropyl phosphate into polymers would likely follow a similar path as an additive. The presence of the divalent magnesium cation could, however, influence its interaction with the polymer chains. Studies on other magnesium salts in polymer films, such as poly(vinyl alcohol) (PVA), have shown that magnesium ions can form strong ion-dipole interactions with polymer functional groups (like hydroxyl groups). nih.gov These interactions can enhance mechanical properties such as the elastic modulus and yield stress. nih.gov Therefore, in a hypothetical application, this compound might not only impart flame retardancy but also alter the physical properties of the host polymer or textile.

Historical Applications of Related Dibromopropyl Phosphates

| Compound | Primary Application | Materials | Typical Concentration |

|---|---|---|---|

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Additive Flame Retardant | Polyester, Acetate, Polyurethane Foam, Textiles (sleepwear, carpets) | 5-10% by weight in textiles |

| Bis(2,3-dibromopropyl) phosphate (BDBPP) | Flame Retardant | Textile products (curtains, carpets) | Regulated in household products |

Tris(2,3-dibromopropyl) phosphate is commercially available as a certified analytical standard for research, particularly in environmental and toxicological studies. sigmaaldrich.com It is used to calibrate instruments and quantify the presence of TDBPP in various samples, from consumer products to environmental media. sigmaaldrich.com Similarly, deuterated versions of both TDBPP and BDBPP (TDBPP-d15 and BDBPP-d10) are synthesized for use as surrogate standards in quantitative analysis, improving accuracy by accounting for sample loss during preparation. nih.gov

Bis(2,3-dibromopropyl) phosphate is recognized as a derivative and a metabolite of TDBPP. who.int This relationship makes it a crucial compound for metabolic studies and for understanding the degradation pathways of TDBPP. While there is no direct evidence of this compound being used as a commercial analytical standard, its synthesis would be a subject of research for creating reference materials for environmental monitoring, should its presence be identified as a transformation product of TDBPP in environments containing magnesium. The synthesis of various magnesium phosphate materials is an active area of research, often achieved through co-precipitation methods using precursors like magnesium nitrate (B79036) and a phosphate source. mdpi.com A similar pathway could be explored for creating the subject compound for research purposes.

Leaching and Release Dynamics from Materials

Because additive flame retardants like TDBPP are not chemically bound to the material, they are prone to leaching and release into the environment. This has been a significant driver of research into their environmental fate.

The release of TDBPP from treated textiles into the environment was a known issue, with estimates suggesting that up to 10% of its production entered the environment from textile finishing plants and laundering. nih.govnih.gov Research has established methods for extracting these compounds from product matrices to quantify their presence and potential for release.

Common laboratory extraction methods involve using solvents to dissolve the compound out of the material. For textile products, techniques include reflux extraction with methanol (B129727) (sometimes containing hydrochloric acid) or using solvents like ethyl acetate as a safer alternative to benzene (B151609). nih.govnih.gov For environmental samples like water, solid-phase extraction (SPE) is used to concentrate the compound from a large volume, followed by elution with a solvent like acetonitrile (B52724). google.com These methods are then typically paired with analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov

The table below summarizes established analytical methods for the extraction and analysis of related dibromopropyl phosphates.

Extraction and Analysis Methods for Dibromopropyl Phosphates

| Compound | Sample Matrix | Extraction Method | Analytical Technique | Reference |

|---|---|---|---|---|

| TDBPP & BDBPP | Textiles | Methanol reflux with HCl | GC-MS | nih.gov |

| TDBPP & BDBPP | Textiles | Ethyl acetate extraction (as a replacement for benzene) | GC-MS | nih.gov |

| TDBPP | Textiles | Methanol extraction, liquid-liquid partition, florisil (B1214189) cartridge purification | GC/FPD, GC-MS | researchgate.net |

| TDBPP | Water | Solid-Phase Extraction (SPE) | HPLC-MS/MS | google.com |

The migration of dibromopropyl phosphates from product matrices is influenced by several factors. As an additive, its physical embedding within the polymer means that physical processes like abrasion, wear, and laundering can release the chemical. Dermal absorption was estimated to be as high as 9 μg/kg of body weight per day from wearing new TDBPP-treated sleepwear.

Chemical factors also play a role. TDBPP is known to be hydrolyzed by both acids and bases, although this is not considered a primary environmental fate process. nih.govnih.gov The stability of this compound would similarly be affected by pH. In aqueous environments, the solubility and partitioning behavior would govern its release. TDBPP itself has very low water solubility (around 8 mg/L), which would limit its rate of leaching into water but not prevent it. nih.gov The presence of the magnesium salt form might slightly alter this solubility profile. Furthermore, temperature can influence migration; TDBPP begins to decompose at 200°C, which can release toxic fumes. inchem.org For a polymer matrix, temperatures well below decomposition can increase polymer chain mobility, potentially accelerating the diffusion and release of the embedded additive.

Advanced Materials Research and Formulation Studies (excluding flame retardant efficacy)

Beyond flame retardancy, the components of this compound could be subjects of advanced materials research. The incorporation of magnesium salts into polymers is an area of active study for applications like solid polymer electrolytes for batteries. mdpi.comnih.gov Research has shown that magnesium salts can significantly alter the glass transition temperature and ionic conductivity of polymer systems. acs.org For instance, the interaction between magnesium ions and polymer chains can disrupt the polymer's crystalline structure, which affects its mechanical and thermal properties. nih.gov

Therefore, formulation studies involving this compound, while hypothetical, could explore its potential to modify the properties of polymers. Researchers might investigate how the large, brominated organic anion, paired with the small, divalent magnesium cation, affects polymer morphology, thermal stability (distinct from flame retardancy), and mechanical strength. The synthesis of magnesium phosphate materials with controlled structures (e.g., orthophosphates vs. pyrophosphates) through careful selection of reagents and reaction conditions is well-established, suggesting that tailored synthesis of this compound could be used to create novel polymer composites with specific properties. researchgate.net

Regulatory Science and Policy Relevant Research for Brominated Organophosphates

Scientific Basis for Chemical Assessment Frameworks

The foundation for assessing chemicals like brominated organophosphates rests on a comprehensive evaluation of their potential hazards to human health and the environment. who.int National and international authorities utilize these risk assessments to inform subsequent risk management decisions. who.int The process involves a thorough review of scientific data on the chemical's properties, toxicity, and potential for exposure. who.intindustrialchemicals.gov.au

For instance, the assessment of TDBPP, a compound structurally related to Magnesium 2,3-dibromopropyl phosphate (B84403), relies heavily on toxicological studies in experimental animals. industrialchemicals.gov.aunih.gov Evidence from studies on rodents is a cornerstone of its carcinogenicity classification. nih.gov TDBPP was found to cause tumors in multiple rodent species at several different tissue sites, including the kidneys, liver, and lungs, through both dietary and dermal administration routes. nih.gov The International Agency for Research on Cancer (IARC) has classified TDBPP as a Group 2A probable human carcinogen, and the U.S. National Toxicology Program (NTP) has characterized it as reasonably anticipated to be a human carcinogen based on sufficient evidence from these animal studies. nih.govhealthvermont.gov

These findings from animal models are considered relevant to humans when no mechanistic data indicate otherwise. industrialchemicals.gov.au This precautionary approach forms a key part of the scientific basis for frameworks like the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) in Australia and California's Proposition 65 in the United States. industrialchemicals.gov.auhealthvermont.gov The selection of chemicals for in-depth assessment is often triggered by criteria such as scientific evidence of hazard, potential for significant human or environmental exposure, and international concern. who.int

Research Informing Chemical Management Strategies

Scientific data collection and analysis are critical for developing effective chemical management strategies. Research focuses on understanding exposure pathways, environmental persistence, and improving detection methods. For brominated organophosphates, studies have detected TDBPP in various environmental media, informing strategies to mitigate exposure. healthvermont.gov

For example, research has found TDBPP in household dust, indicating that consumer products can be a source of exposure. healthvermont.gov A California study that sampled household dust in 2006 and 2011 detected TDBPP in 75% of the samples. healthvermont.gov The chemical can leach from treated fabrics during laundering, potentially contaminating water systems. healthvermont.gov Furthermore, TDBPP has been detected in seawater, wastewater sludge, soil, and ambient air samples, highlighting its mobility and persistence in the environment. healthvermont.gov

The development of advanced analytical methods is crucial for monitoring and enforcing regulations. Researchers have developed and refined techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), to accurately quantify TDBPP and related compounds in various products, including textiles. nih.gov One improved method replaced hazardous solvents like benzene (B151609) with safer alternatives such as ethyl acetate (B1210297) and used commercial trimethylsilyl (B98337) diazomethane (B1218177) instead of self-prepared diazomethane for derivatization, enhancing analyst safety. nih.gov Such research provides the necessary tools for regulatory bodies to monitor compliance with bans and restrictions. nih.gov The International Contact Dermatitis Research Group has also conducted research into sensitization to TDBP. nih.gov

Physicochemical Properties of Tris(2,3-dibromopropyl) phosphate (TDBPP)

International Collaborations and Data Harmonization in Chemical Research

Addressing the risks of chemicals like brominated organophosphates is a global effort that relies on international collaboration and the harmonization of data. Organizations such as the International Programme on Chemical Safety (IPCS), a joint venture of the World Health Organization (WHO), the United Nations Environment Programme, and the International Labour Organisation, play a central role. who.int The IPCS's main objective is to evaluate the effects of chemicals on human health and the environment and to disseminate these evaluations widely. who.int

These efforts produce internationally comparable results by developing standardized methods for risk assessment and toxicology. who.int For TDBPP, a WHO Task Group met in 1994 to review and evaluate the risks, bringing together experts from various countries, including the United Kingdom, Norway, Sweden, Germany, the USA, Japan, and Australia. who.int Such international task groups ensure a transparent and scientifically robust process for developing Environmental Health Criteria monographs, which assist national and international authorities in their risk assessment and management decisions. who.int

The listing of TDBPP in the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade further underscores the international consensus on its hazards. industrialchemicals.gov.au This convention facilitates the sharing of information about hazardous chemicals and provides a mechanism for countries to make informed decisions about future imports. industrialchemicals.gov.au The data and assessments from one country or region, such as the carcinogenicity findings from the U.S. NTP, often inform regulatory decisions in others, leading to a more harmonized global approach to chemical management. nih.govhealthvermont.gov For example, the use of TDBPP as a flame retardant in children's sleepwear was banned in the United States in 1977, and its use has since been severely restricted in other countries. who.intwikipedia.org

Summary of Regulatory Actions on Tris(2,3-dibromopropyl) phosphate (TDBPP)

Emerging Research Frontiers and Knowledge Gaps for Magnesium 2,3 Dibromopropyl Phosphate

Development of Novel Analytical Approaches

Currently, there are no specific standardized analytical methods published for the detection and quantification of Magnesium 2,3-dibromopropyl phosphate (B84403) in various environmental matrices. While methods exist for the broader class of organophosphate flame retardants and specifically for TDBPP, these would require validation and potential modification for the magnesium salt. nih.govgoogle.comsigmaaldrich.com Future research should focus on developing robust and sensitive analytical techniques, likely leveraging high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), to accurately measure its presence in soil, water, and biological tissues.

Advanced Mechanistic Studies on Environmental Degradation

The environmental fate and degradation pathways of Magnesium 2,3-dibromopropyl phosphate are unknown. Research on TDBPP suggests that it can be persistent in the environment, though it may undergo hydrolysis under certain conditions. nih.govwho.int It is crucial to investigate the abiotic and biotic degradation processes specific to the magnesium salt. Studies should explore its hydrolysis rates, potential for photolytic decomposition, and susceptibility to microbial degradation in different environmental compartments. Understanding these mechanisms is fundamental to predicting its environmental persistence and potential for long-range transport.

Investigation of Unexplored Biological Interaction Pathways

There is a complete lack of data on the toxicokinetics and toxicodynamics of this compound. The biological interactions of magnesium and phosphate ions are well-documented in general biological systems. nih.gov However, how the presence of the 2,3-dibromopropyl moiety in this compound influences its absorption, distribution, metabolism, and excretion (ADME) is a critical unknown. Research is needed to determine its potential for bioaccumulation and to identify specific molecular targets and biological pathways it may disrupt.

Sustainable Synthesis and Green Chemistry Principles for Related Compounds

Information regarding the synthesis of this compound is not available in the reviewed literature. General principles for the synthesis of other magnesium phosphate materials and organophosphates exist, but dedicated research into green and sustainable synthetic routes for this specific compound is required. mdpi.comresearchgate.netwikipedia.orgmdpi.comresearchgate.net This would involve exploring the use of less hazardous starting materials, reducing energy consumption, and minimizing waste generation.

Comprehensive Environmental Cycle Modeling and Prediction

Without fundamental data on its physicochemical properties, degradation rates, and biological interactions, it is impossible to develop comprehensive environmental models for this compound. Future research efforts should aim to gather the necessary empirical data to parameterize and validate models that can predict its distribution, fate, and potential exposure levels in various ecosystems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.